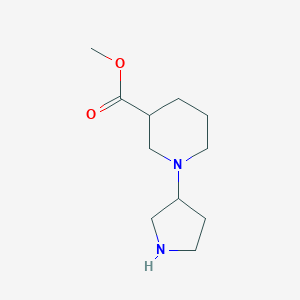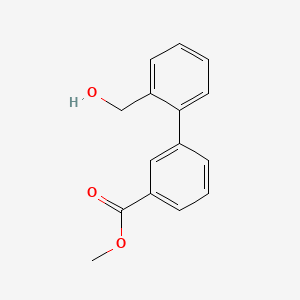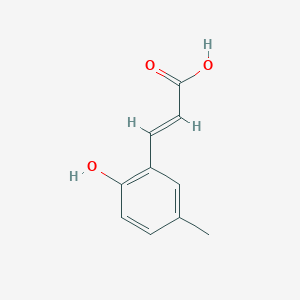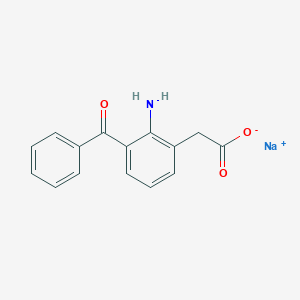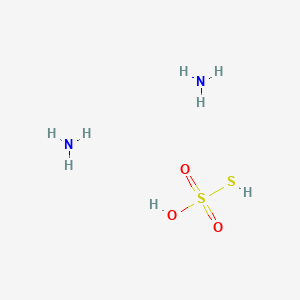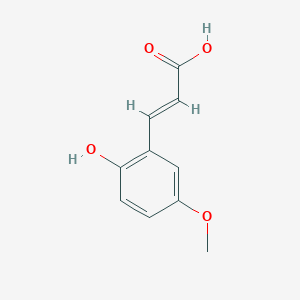
3-(2-Hydroxy-5-methoxy-phenyl)-acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxy-5-methoxy-phenyl)-acrylic acid is a chemical compound characterized by its phenyl ring substituted with hydroxyl and methoxy groups, and an acrylic acid moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-hydroxy-5-methoxybenzaldehyde as the starting material.
Reaction Steps: The compound undergoes a Knoevenagel condensation reaction with malonic acid in the presence of a base such as piperidine or pyridine.
Purification: The resulting product is purified through recrystallization or column chromatography.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is synthesized in batches to ensure quality control and consistency.
Continuous Flow Process: Some industrial setups may employ a continuous flow process for large-scale production, optimizing reaction conditions and improving efficiency.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The acrylic acid moiety can undergo reduction to form the corresponding aldehyde or alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or amines are used in substitution reactions.
Major Products Formed:
Oxidation: 3-(2-Hydroxy-5-methoxy-phenyl)-propionic acid.
Reduction: 3-(2-Hydroxy-5-methoxy-phenyl)-ethanol.
Substitution: 3-(2-Hydroxy-5-methoxy-phenyl)-acrylamide.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antioxidant and anti-inflammatory properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of cancer and microbial infections. Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS).
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines.
Cancer Treatment: It interferes with the cell cycle and induces apoptosis in cancer cells.
Comparison with Similar Compounds
3-(2-Hydroxy-5-methoxy-phenyl)-propionic acid: Similar structure but with a longer carbon chain.
3-(2-Hydroxy-5-methoxy-phenyl)-ethanol: Reduced form of the acrylic acid moiety.
3-(2-Hydroxy-5-methoxy-phenyl)-acrylamide: Substituted with an amide group instead of the carboxylic acid.
This comprehensive overview highlights the significance of 3-(2-Hydroxy-5-methoxy-phenyl)-acrylic acid in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.
Properties
CAS No. |
38489-78-0 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
3-(2-hydroxy-5-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O4/c1-14-8-3-4-9(11)7(6-8)2-5-10(12)13/h2-6,11H,1H3,(H,12,13) |
InChI Key |
OSKUPNSJCCTTLB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)O)C=CC(=O)O |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=C/C(=O)O |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


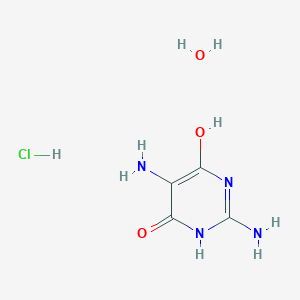
![potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate](/img/structure/B7819353.png)
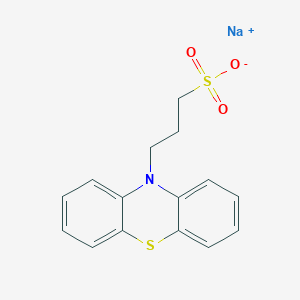
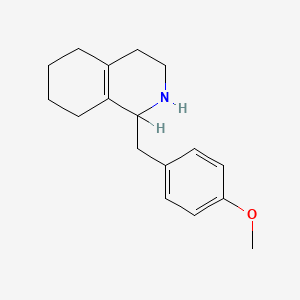
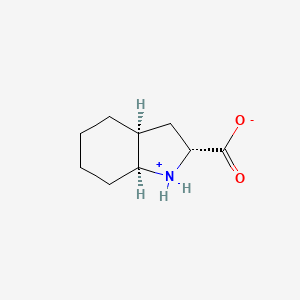
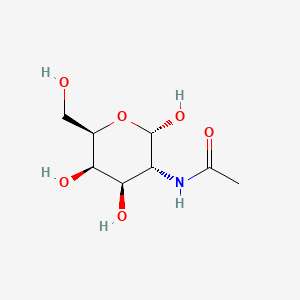
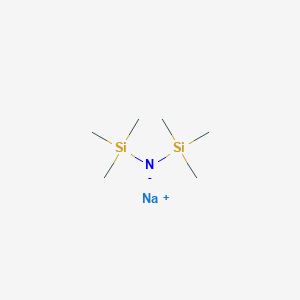
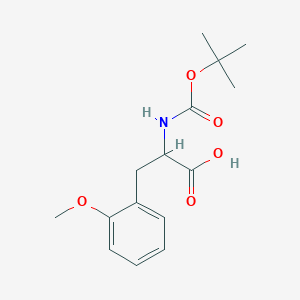
![a-[(Boc-amino)methyl]-3-chlorobenzeneacetic acid](/img/structure/B7819395.png)
